(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid
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Description
A quinolizidine alkaloid isolated from several FABACEAE including LUPINUS; SPARTIUM; and CYTISUS. It has been used as an oxytocic and an anti-arrhythmia agent. It has also been of interest as an indicator of CYP2D6 genotype.
Properties
Molecular Formula |
C15H28N2O4S |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid |
InChI |
InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13?,14-,15+;/m0./s1 |
InChI Key |
FCEHFCFHANDXMB-LZMJSSQSSA-N |
Isomeric SMILES |
C1CCN2CC3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4.OS(=O)(=O)O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O |
Synonyms |
alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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